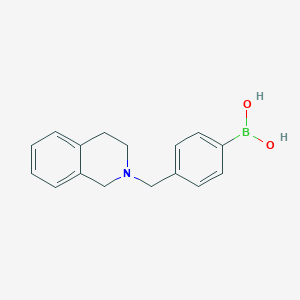
(3-Bromo-6-chloropyridin-2-yl)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate is a chemical compound with the molecular formula C7H7BrClNO3S It is a derivative of pyridine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate typically involves the bromination and chlorination of pyridine derivatives. One common method is the reaction of 3-bromo-6-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds or reduced to form alkanes.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-6-chloropyridine: A precursor in the synthesis of 3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate.
2-Bromo-5-chloropyridine: Another halogenated pyridine derivative with similar reactivity.
3-Bromo-2-pyridinemethanol: A related compound with a hydroxyl group at a different position on the pyridine ring.
Uniqueness
3-Bromo-6-chloro-2-pyridinemethanol 2-methanesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methanesulfonate groups makes it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C7H7BrClNO3S |
|---|---|
Poids moléculaire |
300.56 g/mol |
Nom IUPAC |
(3-bromo-6-chloropyridin-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C7H7BrClNO3S/c1-14(11,12)13-4-6-5(8)2-3-7(9)10-6/h2-3H,4H2,1H3 |
Clé InChI |
BOCNDBYVZBXJJX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1=C(C=CC(=N1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B13990430.png)



![N-(1-phenylethyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine](/img/structure/B13990467.png)

![2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid](/img/structure/B13990479.png)


![Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B13990497.png)



